molecular formula C24H21N3O5 B2403192 5-((4-Ethoxyphenyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 941912-18-1

5-((4-Ethoxyphenyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B2403192
CAS No.: 941912-18-1
M. Wt: 431.448
InChI Key: BWPNYOQNOOJQRQ-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21N3O5 and its molecular weight is 431.448. The purity is usually 95%.
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Properties

IUPAC Name

5-(4-ethoxyanilino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-3-29-18-6-4-16(5-7-18)26-23-21(14-25)27-24(32-23)22-13-12-20(31-22)15-30-19-10-8-17(28-2)9-11-19/h4-13,26H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPNYOQNOOJQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Ethoxyphenyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O4C_{24}H_{24}N_{4}O_{4}, with a molecular weight of approximately 440.47 g/mol. Its structure includes various functional groups that contribute to its biological activity, such as an ethoxy group, methoxyphenoxy group, and a carbonitrile moiety.

Research indicates that compounds similar to this oxazole derivative often exhibit significant antifungal and anticancer properties. The oxazole ring is known for its ability to interact with various biological targets, including enzymes involved in tumor progression and microbial growth. Specifically, the presence of the carbonitrile group may enhance the compound's ability to inhibit enzyme activity by mimicking substrate interactions or binding to active sites.

Biological Activity Overview

Activity Type Mechanism References
AnticancerInhibition of kinases and other ATP-utilizing enzymes
AntifungalDisruption of fungal cell wall synthesis
AntimicrobialInhibition of bacterial growth

Case Studies

  • Anticancer Activity : A study evaluating the anticancer properties of similar oxazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways that promote cell proliferation and survival .
  • Antifungal Properties : Another investigation focused on the antifungal activity of compounds with structural similarities, revealing that they effectively inhibited the growth of Candida species by targeting cell wall synthesis pathways .
  • Enzyme Inhibition Studies : Binding assays conducted with this compound indicated strong interactions with thymidylate synthase, an enzyme critical for DNA synthesis in both cancerous and microbial cells. This suggests a dual therapeutic potential in treating cancer and infections .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
  • Mechanistic Insights : Investigations into its mechanism revealed that it may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell cycle progression .

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